molecular formula C45H82N14O13S B589909 Amyloid beta-protein (25-35) amide CAS No. 147490-49-1

Amyloid beta-protein (25-35) amide

Cat. No. B589909
CAS RN: 147490-49-1
M. Wt: 1059.296
InChI Key: RDYXSAAQWCBCIY-SLVFWPMISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amyloid beta-protein (25-35) amide, also known as Aβ25-35, is a fragment of the Alzheimer’s amyloid β-peptide . This peptide fragment is considered to be the functional domain of the amyloid Aβ peptide responsible for its neurotoxic properties . It has shown neurotoxic activities in cultured cells .


Synthesis Analysis

The synthesis of the Aβ1-42, which includes the Aβ25-35 fragment, is technically difficult due to its propensity to aggregate both on resin during solid phase peptide synthesis and in solution during characterization . The challenges associated with the preparation of Aβ1-42 and the solutions designed over time have been discussed in various publications .


Molecular Structure Analysis

The Aβ25-35 peptide energetically preferentially adopts the α-helical conformation at the C-terminal octapeptide segment . In the low-energy conformations of the Aβ25-35 peptide, the flexible structures in its N-terminal region were oriented differently with respect to the structures in the C-terminal part .


Chemical Reactions Analysis

The Aβ25-35 peptide has been shown to interact with the membrane and cause changes in its overall shape and thickness . This process is consistent with the action of separate peptides or small size peptide oligomers .


Physical And Chemical Properties Analysis

The Aβ25-35 peptide has been shown to trigger a reorganization of lipid membranes driven by temperature changes . These changes in the membrane self-organization happen during the thermodynamic phase transitions of lipids and only in the presence of the peptide .

Mechanism of Action

There are three canonical mechanisms of action proposed for the membrane disruption by the Aβ: interaction of fibrils with the membrane, pore formation, and membrane damage by monomeric Aβ or their small oligomers . The Aβ25-35 peptide has many characteristics of the full-sized Aβ1-40/42, including its amphiphilic nature and tendency to aggregation .

Safety and Hazards

The Aβ25-35 peptide has been shown to induce toxicity by compromising the functionality and integrity of the blood-brain barrier in vitro . It has also been shown to have neurotoxic properties .

Future Directions

The understanding of the damaging influence of the Aβ peptide has shifted recently from large fibrils observed in the inter-cellular environment to the small oligomers interacting with a cell membrane . This shift in understanding has led to the development of Aβ-targeting therapeutic strategies for the early treatment of Alzheimer’s disease .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-N-[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H82N14O13S/c1-9-24(5)36(44(71)51-21-35(64)53-29(17-23(3)4)41(68)55-27(38(49)65)14-16-73-8)59-45(72)37(25(6)10-2)58-39(66)26(7)52-34(63)20-50-40(67)28(13-11-12-15-46)56-42(69)30(18-32(48)61)57-43(70)31(22-60)54-33(62)19-47/h23-31,36-37,60H,9-22,46-47H2,1-8H3,(H2,48,61)(H2,49,65)(H,50,67)(H,51,71)(H,52,63)(H,53,64)(H,54,62)(H,55,68)(H,56,69)(H,57,70)(H,58,66)(H,59,72)/t24-,25-,26-,27-,28-,29-,30-,31-,36-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYXSAAQWCBCIY-SLVFWPMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H82N14O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1059.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.